molecular formula C23H18N4S B12745954 3-(Diphenylmethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole CAS No. 93073-28-0

3-(Diphenylmethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole

Cat. No.: B12745954
CAS No.: 93073-28-0
M. Wt: 382.5 g/mol
InChI Key: HCYZHDSSSCTAIZ-UHFFFAOYSA-N
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Description

3-(Diphenylmethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylmethane with phenylmethyl hydrazine and thiocarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-(Diphenylmethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of pathogenic fungi by disrupting cell membrane integrity or interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.

    Thiadiazole derivatives: Studied for their potential as anticancer and anti-inflammatory agents.

Uniqueness

3-(Diphenylmethyl)-6-(phenylmethyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole stands out due to its unique combination of triazole and thiadiazole moieties, which confer a broad spectrum of biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

93073-28-0

Molecular Formula

C23H18N4S

Molecular Weight

382.5 g/mol

IUPAC Name

3-benzhydryl-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H18N4S/c1-4-10-17(11-5-1)16-20-26-27-22(24-25-23(27)28-20)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2

InChI Key

HCYZHDSSSCTAIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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